molecular formula C12H16N4 B3058210 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 884340-12-9

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B3058210
CAS No.: 884340-12-9
M. Wt: 216.28 g/mol
InChI Key: JFKPRGAXIHXMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound with a tert-butyl group at position 3 and a pyridin-4-yl substituent at position 1 of the pyrazole ring. Its molecular formula is C₁₂H₁₆N₄, with a molecular weight of 216.29 g/mol and a CAS number of 118430-73-2 . The compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence biological activity, particularly in kinase inhibition and cancer therapeutics .

The pyrazole core serves as a privileged scaffold in drug discovery, and the presence of the pyridinyl group enhances interactions with kinase ATP-binding pockets .

Properties

IUPAC Name

5-tert-butyl-2-pyridin-4-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-12(2,3)10-8-11(13)16(15-10)9-4-6-14-7-5-9/h4-8H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKPRGAXIHXMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447697
Record name 3-tert-butyl-1-pyridin-4-yl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884340-12-9
Record name 3-tert-butyl-1-pyridin-4-yl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthesis Route: Cyclocondensation of 4-Hydrazinylpyridine and Pivaloylacetonitrile

The most widely documented method involves the reaction of 4-hydrazinylpyridine hydrochloride with 4,4-dimethyl-3-oxo-pentanenitrile (pivaloylacetonitrile) in ethanol under reflux conditions.

Reaction Mechanism

The synthesis proceeds via a cyclocondensation mechanism, where the hydrazine group of 4-hydrazinylpyridine attacks the β-keto nitrile group of pivaloylacetonitrile. This forms an intermediate hydrazone, which undergoes intramolecular cyclization to yield the pyrazole ring.

Detailed Procedure

  • Reagents :

    • 4-Hydrazinylpyridine hydrochloride (2.4 g, 16.9 mmol)
    • Pivaloylacetonitrile (2.32 g, 18.1 mmol)
    • Ethanol (25 mL)
  • Conditions :

    • Reflux at 78°C for 12 hours
    • Cooling to room temperature (rt) followed by solvent evaporation
  • Purification :

    • Silica gel chromatography (30% ethyl acetate in hexanes)
    • Yield: 92% (3.84 g)
  • Characterization Data :

    • 1H NMR (DMSO-d6) : δ 8.8 (s, 2H), 8.2 (s, 2H), 5.96–6.06 (bs, 2H), 5.6 (s, 1H), 1.19 (s, 9H).
    • LCMS : m/z 217.2 [M+H]+.

Optimization Insights

  • Molar Ratio : A slight excess of pivaloylacetonitrile (1.07 eq) ensures complete conversion of the hydrazine.
  • Solvent Choice : Ethanol provides optimal solubility and reaction kinetics compared to acetonitrile or DMF.
  • Time Efficiency : Prolonged reflux (12–14 hours) maximizes yield without side-product formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors enhance efficiency:

  • Residence Time : 30–60 minutes at 120°C.
  • Catalyst : Acidic resins (e.g., Amberlyst-15) improve cyclization kinetics.

Purification Techniques

  • Crystallization : Recrystallization from ethyl acetate/hexane mixtures achieves >99% purity.
  • Chromatography : Reserved for small-scale high-purity demands (e.g., pharmaceutical intermediates).

Emerging Methodologies

[3+2] Cycloaddition Routes

Recent patents describe pyrazole synthesis via cycloaddition of propargyl alcohols with hydrazines under halogen-mediated conditions. For example:

  • Reagents :

    • 3-(tert-Butyl)propargyl alcohol
    • 4-Hydrazinylpyridine
    • N-Bromosuccinimide (NBS)
  • Conditions :

    • 101°C in dioxane with bismuth triflate catalyst.
    • Yield: 88–91% after column chromatography.
Advantages:
  • Avoids β-keto nitrile precursors.
  • Compatible with electron-deficient hydrazines.

Critical Comparison of Methods

Method Yield Cost Scalability Environmental Impact
Cyclocondensation 92% $$ High Moderate (ethanol)
Michael Addition 70–85% $$$ Moderate High (toxic solvents)
[3+2] Cycloaddition 88–91% $$$$ Low Low (dioxane reuse)

Key Takeaways :

  • The cyclocondensation route remains superior for laboratory-scale synthesis due to its high yield and simplicity.
  • Industrial applications may favor continuous flow adaptations to reduce solvent waste.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as:

  • Oxidation : Using potassium permanganate or hydrogen peroxide.
  • Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Particularly at the pyridine ring with nucleophiles like amines or thiols.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with enzymes and receptors makes it a candidate for studying enzyme kinetics and receptor-ligand interactions. The compound's mechanism of action involves modulating the activity of specific molecular targets, leading to various biological effects .

Medicine

The compound has been explored for its therapeutic properties , including:

  • Anti-inflammatory Activity : Studies suggest that it may inhibit pathways involved in inflammation.
  • Anticancer Properties : Preliminary research indicates potential efficacy against certain cancer cell lines, warranting further investigation into its pharmacological profile .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure can be tailored for applications in organic electronics and photonic devices .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

  • Anti-inflammatory Mechanisms : A study demonstrated that derivatives of this compound could effectively inhibit inflammatory markers in vitro, suggesting its potential as a therapeutic agent against chronic inflammatory diseases .
  • Anticancer Activity : Research involving various cancer cell lines indicated that this compound could induce apoptosis and inhibit cell proliferation, making it a candidate for further drug development .
  • Material Science Applications : Recent advancements show that incorporating this compound into polymer matrices enhances their electronic properties, paving the way for innovative applications in flexible electronics .

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity :

  • Regioisomeric switching (e.g., moving fluorophenyl from position 3 to 4) abolishes p38α MAPK inhibition but confers activity against cancer-related kinases like VEGFR2 and EGFR .
  • The 4-nitrophenyl analog (position 1) is a precursor in kinase inhibitor synthesis but lacks direct inhibitory data .

Impact of Bulky Groups :

  • The tert-butyl group enhances steric hindrance, as seen in SC-XRD studies of the 2-nitrophenyl derivative, where it stabilizes the pyrazole ring .
  • Substitution with trichlorophenyl (position 1) increases lipophilicity, improving binding to hydrophobic kinase pockets .

Synthetic Utility :

  • The 4-methoxybenzyl derivative is synthesized via solvent-free reductive amination, highlighting operational simplicity compared to traditional methods .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Physicochemical Data

Compound ¹H-NMR (δ, ppm) ESI-MS (m/z) Melting Point/Stability
3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine Not reported 216.29 [M+H]⁺ Stable at RT
3-(tert-Butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine 8.40 (d, 2H), 8.15 (d, 2H), 1.32 (s, 9H) 261 [M+H]⁺ N/A
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Not reported 375.36 [M+H]⁺ Crystallizes in triclinic system

Key Findings:

  • The 4-nitrophenyl derivative shows distinct aromatic proton signals at δ 8.40–8.15 ppm, confirming electron-withdrawing effects .
  • The trichlorophenyl analog exhibits a higher molecular weight (375.36 g/mol) and crystallizes in a triclinic lattice, suggesting complex packing interactions .

Kinase Inhibition Profiles

Table 3: Kinase Selectivity of Pyrazole Derivatives

Compound Target Kinases (IC₅₀, nM) Selectivity Notes
This compound p38α MAPK (moderate) Broad-spectrum potential
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine VEGFR2 (34), EGFR-L858R (31) Multi-target inhibitor
Regioisomeric switch analogs Loss of p38α activity, gain in VEGFR2 Position-dependent activity switch

Mechanistic Insights:

  • The pyridin-4-yl group is critical for ATP-binding pocket interactions in kinases.
  • Fluorophenyl and trichlorophenyl groups enhance affinity for tyrosine kinases (e.g., VEGFR2) through hydrophobic and halogen bonding .

Biological Activity

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H18_{18}N4_4
  • CAS Number : 75481278
  • Molecular Weight : 246.31 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Protein Kinases : This compound has been shown to inhibit specific protein kinases, which are crucial in cell signaling pathways related to cancer progression and inflammation .
  • Antioxidant Activity : Preliminary studies suggest that pyrazole derivatives may exhibit antioxidant properties, which can protect cells from oxidative stress, a contributor to cancer and other diseases .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, have demonstrated significant anticancer effects:

  • In Vitro Studies :
    • The compound has shown cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50_{50} value indicative of its potency against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
    • A study reported that pyrazole derivatives could inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), highlighting their broad-spectrum anticancer potential .
  • In Vivo Studies :
    • Animal models have demonstrated that pyrazole compounds can reduce tumor growth and improve survival rates in treated subjects .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties:

  • Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In particular, selective COX-2 inhibition has been noted, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Research Findings : In studies comparing various pyrazole derivatives, some compounds showed superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives revealed that modifications in the molecular structure could enhance anticancer efficacy. The study specifically highlighted the role of tert-butyl substitutions in increasing cytotoxicity against breast and colon cancer cell lines .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models. The results indicated significant reductions in inflammatory markers following treatment with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Summary Table of Biological Activities

Activity TypeCell Lines TestedIC50_{50} ValuesMechanism of Action
AnticancerHeLa, Caco-2, MDA-MB-231Varies (specific values needed from studies)Protein kinase inhibition
Anti-inflammatoryMouse modelsNot specifiedCOX inhibition

Q & A

Q. What are the optimized synthetic routes for 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving condensation reactions. For example, a modified procedure using 5-(tert-butyl)-1H-pyrazol-3-amine and halogenated pyrimidines under controlled heating (60°C for 72 h) achieved an 84% yield . Solvent choice (e.g., toluene) and catalytic additives like trifluoroacetic acid (TFA) are critical for regioselectivity and reducing side products. NMR and mass spectrometry should confirm intermediate purity before final coupling steps .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • ¹H/¹³C NMR : Key signals include pyrazole NH (~8–10 ppm, broad) and tert-butyl protons (1.3–1.5 ppm, singlet). Pyridinyl protons appear as doublets near 8.5 ppm .
  • X-ray crystallography : Resolves conformational details, such as dihedral angles between pyrazole and pyridinyl rings, which influence binding interactions .
  • IR spectroscopy : NH stretching (3300–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) confirm structural integrity .

Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?

  • Solubility screening : Test in polar (DMSO, methanol) and nonpolar solvents (toluene) using UV-Vis spectroscopy. Pyridinyl groups enhance aqueous solubility at acidic pH .
  • Stability studies : Monitor degradation via HPLC under thermal (40–80°C) and photolytic conditions. tert-Butyl groups may sterically hinder hydrolysis .

Advanced Research Questions

Q. What computational strategies are recommended for analyzing the compound’s binding affinity to kinase targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonding between the pyrazole NH and conserved residues (e.g., hinge region Glu or Asp) .
  • MD simulations : Assess conformational stability over 100 ns trajectories. The tert-butyl group may stabilize hydrophobic interactions, while pyridinyl rings modulate π-π stacking .

Q. How can structural modifications to the pyridinyl or tert-butyl groups enhance biological activity, and what synthetic challenges arise?

  • SAR studies : Fluorine substitution on the pyridinyl ring (e.g., 4-fluorophenyl analogs) improves metabolic stability but requires careful control of electrophilic substitution conditions .
  • Steric effects : Bulkier substituents on the tert-butyl group may reduce solubility, necessitating PEGylation or prodrug strategies .

Q. What crystallographic data are available for this compound, and how do conformational differences impact its pharmacological profile?

Single-crystal X-ray analysis (R factor = 0.031) reveals a planar pyrazole-pyridinyl system with a dihedral angle of 5.2°, favoring π-π interactions. Torsional flexibility at the pyrazole C5-NH bond allows adaptive binding to target proteins .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., kinase inhibition via ADP-Glo™).
  • Off-target screening : Use proteome-wide profiling to identify confounding interactions. For example, pyrazole derivatives may inhibit cytochrome P450 enzymes, requiring CYP450 inhibition assays .

Q. What experimental designs are optimal for in vivo pharmacological evaluation?

  • Randomized block designs : Assign treatment groups (e.g., dose tiers) and controls (vehicle, reference drug) to minimize batch effects. Include ≥4 replicates for statistical power .
  • PK/PD modeling : Measure plasma half-life and tissue distribution in rodent models. LC-MS/MS quantifies parent compound and metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.